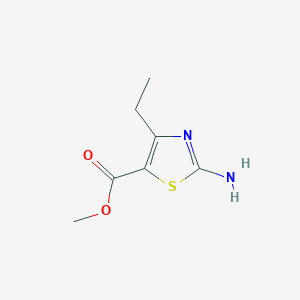

Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate

描述

属性

IUPAC Name |

methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-3-4-5(6(10)11-2)12-7(8)9-4/h3H2,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXOJOUWPHIVOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352731 | |

| Record name | methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302964-21-2 | |

| Record name | 5-Thiazolecarboxylic acid, 2-amino-4-ethyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302964-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Adapted Method from Ethyl 2-amino-4-methylthiazole-5-carboxylate Synthesis

A well-established method for ethyl 2-amino-4-methylthiazole-5-carboxylate involves the reaction of thiourea with 2-chloroacetylacetate esters in ethanol solvent, followed by pH adjustment and purification. This method can be adapted for the methyl 2-amino-4-ethyl derivative by substituting the methyl group with an ethyl group in the starting α-haloketone or β-ketoester.

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Prepare 10-35% ethyl acetate solution in ethanol; add thiourea and sodium carbonate | Room temperature | Sodium carbonate weight ratio to α-haloketone: 0.01–0.1 |

| 2 | Warm to 40–55 °C; add α-haloketone dropwise (e.g., 2-chloroacetylacetate derivative with ethyl substituent) | 20–30 min addition; then heat to 60–70 °C for 5–5.5 h | Ensures cyclization and ring formation |

| 3 | Remove solvent by distillation; cool to room temperature; filter | Ambient | Isolates crude product |

| 4 | Add filtrate to water; adjust pH to 9–10 with caustic soda; stir 0.5 h | Room temperature | Precipitates product |

| 5 | Filter and vacuum dry | Room temperature | Obtain purified methyl 2-amino-4-ethylthiazole-5-carboxylate |

This method yields over 98% product purity with a melting point around 172–173 °C for the methyl analog; the ethyl derivative is expected to have similar properties.

One-Pot Bromination and Cyclization Method

Another approach involves a one-pot synthesis using acetoacetate esters, N-bromosuccinimide (NBS), and thiourea derivatives in mixed solvents (water and tetrahydrofuran). This method simplifies the bromination and cyclization steps, improving efficiency and yield.

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | React acetoacetate ester with N-bromosuccinimide in water/THF | Controlled heating | Bromination of α-position |

| 2 | Add N-substituted thiourea derivative | Water bath heating | Cyclization to thiazole ring |

| 3 | Basify with ammonia solution | Ambient | Purification of product |

This method is advantageous for synthesizing various 2-substituted amino-4-methylthiazole-5-carboxylate derivatives, potentially including the ethyl-substituted compound, with good yields and purity.

Reaction Conditions and Optimization

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Solvent | Ethanol, Ethyl acetate (10-35% w/w), Water/THF mixture | Solubility and reaction rate |

| Temperature | 40–70 °C | Controls reaction kinetics and product formation |

| pH | 9–10 (post-reaction) | Precipitates product, improves purity |

| Reaction Time | 5–6 hours (thermal), or overnight reflux in older methods | Longer times increase yield but consume energy |

| Sodium Carbonate Amount | 0.01–0.1 weight ratio to α-haloketone | Neutralizes acid, promotes cyclization |

Optimizing these parameters reduces reaction time and energy consumption while maximizing yield and purity.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Solvent | Reaction Time | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Ethanol solution with thiourea and 2-chloroacetylacetate | Thiourea, 2-chloroacetylacetate (ethyl substituted) | Ethanol + ethyl acetate | 5–5.5 h | >98% | Low temperature, short time, high yield | Requires careful pH control |

| One-pot bromination and cyclization | Acetoacetate ester, NBS, thiourea derivatives | Water/THF | Few hours | High | Simplified steps, good purity | Requires handling brominating agents |

| Reflux or microwave-assisted (older methods) | Thiourea, 2-chloroacetylacetate | Ethanol | Up to 10 h | Moderate | Established method | Long reaction time, high energy |

Summary Table of Key Preparation Parameters

| Parameter | Ethanol Method | One-Pot Bromination Method |

|---|---|---|

| Solvent | Ethanol + ethyl acetate | Water + tetrahydrofuran |

| Temperature | 40–70 °C | Controlled heating (water bath) |

| Reaction Time | 5–5.5 hours | Few hours |

| pH Adjustment | Yes, to 9–10 | Basification with ammonia |

| Yield | >98% | High |

| Purity | High | High |

| Scalability | Good | Good |

化学反应分析

Types of Reactions

Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazoles .

科学研究应用

Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

Industry: The compound is used in the development of corrosion inhibitors and other industrial chemicals.

作用机制

The mechanism of action of methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound targets bacterial enzymes involved in cell wall synthesis, leading to the disruption of bacterial cell integrity and ultimately cell death .

相似化合物的比较

Comparison with Similar Compounds

Thiazole derivatives are widely studied due to their diverse pharmacological activities. Below is a structural and functional comparison of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate with analogous compounds:

Table 1: Structural Comparison of Key Thiazole Derivatives

| Compound Name | Substituents (Position) | Key Features | References |

|---|---|---|---|

| This compound | 2-NH₂, 4-C₂H₅, 5-COOCH₃ | Balanced steric/electronic profile; potential for hydrogen bonding. | [3], [13] |

| Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | 2-NH₂, 4-CH₃, 5-COOCH₂CH₃ | Shorter alkyl chain (methyl vs. ethyl) may reduce lipophilicity. | [13] |

| Methyl 2-amino-5-(trifluoromethyl)thiazole-4-carboxylate | 2-NH₂, 4-COOCH₃, 5-CF₃ | Electron-withdrawing CF₃ group enhances stability but may hinder reactivity. | [14] |

| Ethyl 2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate | 2-benzenepeptide, 4-CH₃, 5-COOCH₂CH₃ | Bulky aromatic substituent increases steric hindrance, affecting target binding. | [6] |

| Methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate | 2-N(C₆H₅)₂, 4-C₆H₅, 5-COOCH₃ | Extended conjugation enhances π-π interactions but reduces solubility. | [7] |

Key Findings from Comparative Studies

Substituent Effects on Reactivity: The 2-amino group in the target compound enables hydrogen bonding, critical for interactions with biological targets like enzymes or receptors. In contrast, derivatives with 2-pyridinyl (e.g., Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate) or 2-nitrobenzamido groups (e.g., Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate) exhibit altered electronic profiles, impacting their acidity and binding modes . 4-Ethyl vs.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, which involves coupling nitriles with α-haloketones followed by hydrolysis and esterification. However, introducing the ethyl group at position 4 may require optimized alkylation conditions to avoid side reactions . Derivatives with bulky substituents (e.g., diphenylamino or benzenepeptide groups) often require multi-step syntheses and chromatographic purification, lowering overall yields compared to simpler analogs .

Biological Activity Trends: Anticancer Potential: Compounds like Methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate show enhanced activity in PTEN-deficient cancer models due to their planar aromatic systems, which intercalate with DNA or inhibit kinases. The target compound’s smaller substituents may favor different mechanisms, such as protease inhibition . Antimicrobial Activity: Thiazoles with electron-deficient groups (e.g., trifluoromethyl or nitro) exhibit stronger antibacterial effects, as seen in Methyl 2-amino-5-(trifluoromethyl)thiazole-4-carboxylate. The target compound’s amino and ester groups may offer a balance between potency and selectivity .

生物活性

Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

This compound is characterized by the presence of a thiazole ring, an amino group, and a carboxylate substituent. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The thiazole moiety contributes to its reactivity and biological activity, making it a versatile compound in synthetic organic chemistry.

Target Proteins and Pathways

The compound primarily functions as an anaplastic lymphoma kinase (ALK) inhibitor . ALK plays a crucial role in cell proliferation and survival; thus, inhibiting this protein can lead to reduced tumor growth in certain cancers. The inhibition mechanism involves blocking the signaling pathways that promote cancer cell proliferation and survival.

Additionally, this compound has been linked to the inhibition of stearoyl-CoA desaturase 1 (SCD1), involved in fatty acid metabolism. This dual action suggests a potential for broader therapeutic applications, especially in metabolic disorders.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance:

- In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, including HepG2 (hepatocellular carcinoma) and A549 (lung adenocarcinoma) cells .

- Structure-Activity Relationship (SAR) studies reveal that specific substitutions on the thiazole ring enhance cytotoxicity. For example, the introduction of halogen groups on phenyl rings significantly increases anticancer activity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that it may exhibit activity against various bacterial strains due to its ability to disrupt bacterial cell wall synthesis. This potential makes it a candidate for further development as an antimicrobial agent.

Case Study 1: Antitumor Efficacy

In a recent study examining the anticancer potential of thiazole derivatives, this compound was tested against HepG2 cells using MTT assays. The results indicated a significant reduction in cell viability at concentrations as low as 20 µM, demonstrating its potency compared to standard treatments like doxorubicin .

Case Study 2: Anticonvulsant Properties

Another area of investigation focused on the anticonvulsant properties of thiazole derivatives. Compounds similar to this compound were evaluated in animal models for their ability to prevent seizures. The findings showed that certain derivatives could reduce seizure frequency significantly compared to control groups .

Data Summary Table

常见问题

Q. What are the optimal synthetic routes for Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation of thiourea derivatives with α-haloketones or esters. For example, refluxing 2-aminothiazol-4(5H)-one with 3-formyl-1H-indole-2-carboxylate in acetic acid yields analogous thiazole derivatives . Key parameters include solvent choice (e.g., acetic acid for protonation), temperature (reflux conditions), and stoichiometric ratios (1.1:1 molar ratio of aldehyde to thiazole precursor). Yield optimization may require iterative adjustments to reaction time and purification methods (e.g., recrystallization from DMF/acetic acid mixtures).

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Use a combination of analytical techniques:

- HPLC : To assess purity (>95% is typical for research-grade material).

- NMR (¹H/¹³C) : Confirm functional groups (e.g., methyl ester at δ ~3.8 ppm, thiazole ring protons at δ 6.5–7.5 ppm) .

- X-ray crystallography : Resolve crystal structures using SHELX or SHELXL for unambiguous confirmation of stereochemistry and bond lengths .

- Elemental analysis : Match experimental C/H/N/S percentages with theoretical values (±0.3% acceptable) .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound?

- Solubility : Limited solubility in water (e.g., ~0.97 g/L at 25°C for similar thiazole esters ); prefer polar aprotic solvents (DMF, DMSO) for dissolution.

- Stability : Store at –20°C under inert atmosphere to prevent hydrolysis of the ester group.

- Thermal properties : Melting points for analogous compounds range 139–167°C , suggesting moderate thermal stability.

Q. How should researchers design assays to evaluate the biological activity of this compound?

- Enzyme inhibition : Use fluorescence-based assays (e.g., ACE inhibition ) with positive controls (e.g., captopril).

- Antimicrobial activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains.

- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

Q. What spectral databases or tools are recommended for characterizing this compound?

- PubChem/DSSTox : For reference spectra and toxicity profiles .

- ORTEP-3 : Generate 3D molecular graphics from crystallographic data .

- SHELXTL : Refine X-ray diffraction data to resolve bond angles and torsional strains .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites (e.g., amino group for functionalization) .

- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., VEGF receptors ). Docking scores <–7 kcal/mol suggest strong binding .

Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

- Twinning analysis : Apply SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning .

- Disordered solvent handling : Use SQUEEZE in PLATON to mask electron density from unresolved solvent .

- Validation tools : Check CIF files with checkCIF for bond-length outliers (>4σ) .

Q. How do substituent variations (e.g., ethyl vs. methyl groups) impact the compound’s electronic structure and bioactivity?

- SAR studies : Compare IC₅₀ values of methyl/ethyl derivatives in enzyme assays. For example, ethyl groups enhance lipophilicity, improving membrane permeability .

- Electron-withdrawing effects : Nitro or cyano substituents on the phenyl ring reduce electron density on the thiazole, altering reactivity .

Q. What experimental and computational approaches validate proposed reaction mechanisms for thiazole ring formation?

- Isotopic labeling : Track ¹³C-labeled intermediates via NMR to confirm cyclization pathways .

- Kinetic studies : Monitor reaction progress via in-situ IR to identify rate-determining steps (e.g., thiourea deprotonation) .

- DFT transition-state modeling : Locate energy barriers for ring-closure steps using Gaussian .

Q. How can researchers address discrepancies between predicted and observed biological activity (e.g., false positives in screening)?

- Counter-screening : Test against unrelated targets (e.g., kinases) to rule out nonspecific binding .

- Metabolic stability assays : Use liver microsomes to assess compound degradation (e.g., ester hydrolysis ).

- Crystallographic validation : Co-crystallize with target proteins to confirm binding poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。